
1-(3-chloro-4-fluorophenyl)-4-(diethoxymethyl)-1H-1,2,3-triazole
Overview
Description
1-(3-Chloro-4-fluorophenyl)-4-(diethoxymethyl)-1H-1,2,3-triazole, also known as CFDT, is an organic compound that is widely used in scientific research. It is a triazole derivative of chloro-4-fluorophenyl and diethoxymethyl. It has a wide range of applications in chemical synthesis, organic chemistry, and drug discovery.
Scientific Research Applications
Tetrel Bonding and DFT Calculations
Research on triazole derivatives, such as ethyl 2-triazolyl-2-oxoacetate derivatives, focuses on their synthesis, spectroscopic and X-ray characterization, highlighting the significance of π-hole tetrel bonding interactions. These interactions are crucial for self-assembly and molecular recognition processes, analyzed through Hirshfeld surface analysis and DFT calculations. Such studies reveal the nuanced electronic effects of substituents on molecular interactions, relevant to materials science and molecular engineering (Ahmed et al., 2020).
Intermolecular Interactions in Triazole Derivatives
Another research area involves the experimental and theoretical analysis of lp⋯π intermolecular interactions in 1,2,4-triazoles. These studies, which include single crystal and powder X-ray diffraction, DSC, TGA, and hot stage microscopy (HSM), provide insights into the structural behavior of triazole derivatives under various conditions. Understanding these interactions is crucial for the development of new materials with tailored properties (Shukla et al., 2014).
Crystal Structure Analysis
The synthesis and crystal structure analysis of specific triazole compounds shed light on their potential for forming stable structures with desirable properties. Such studies are foundational for applications in crystal engineering and the design of functional materials (Liang, 2009).
Dual PPARalpha/delta Agonist Effects
Investigations into the biological activity of triazole analogues, such as their role as dual PPARalpha/delta agonists, highlight the pharmacological potential of these compounds. This research is indicative of the broader interest in triazole derivatives for therapeutic applications, including metabolic disorders and inflammation (Ciocoiu et al., 2010).
Antimicrobial Studies
Triazole derivatives have been synthesized and evaluated for their antimicrobial properties, underscoring the ongoing search for new antimicrobial agents. The structural diversity of triazole compounds allows for the exploration of novel mechanisms of action against various pathogens (Desabattina et al., 2014).
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-4-(diethoxymethyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFN3O2/c1-3-19-13(20-4-2)12-8-18(17-16-12)9-5-6-11(15)10(14)7-9/h5-8,13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHVBNORUFXOEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CN(N=N1)C2=CC(=C(C=C2)F)Cl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-fluorophenyl)-4-(diethoxymethyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B1454586.png)
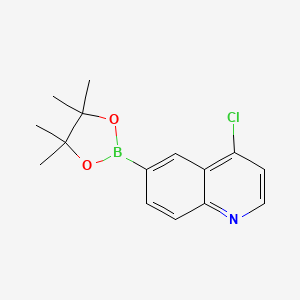
![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-hydroxy-5-pentylcyclohexa-2,5-diene-1,4-dione](/img/structure/B1454593.png)
![N,N,7-trimethyl-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B1454594.png)
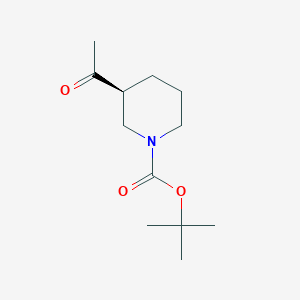
![3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid](/img/structure/B1454596.png)

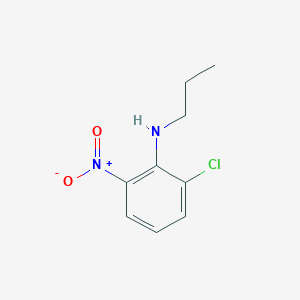
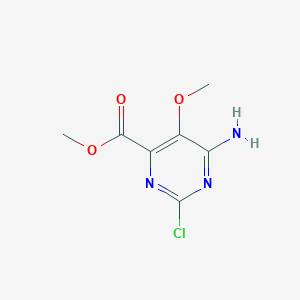
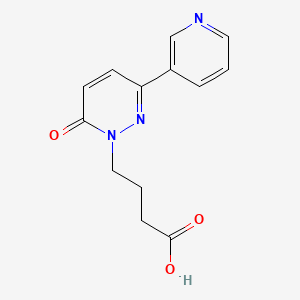
![2-{3-Methoxy-4-[(trifluoromethyl)sulfanyl]phenyl}acetonitrile](/img/structure/B1454604.png)


![methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1454607.png)